BenchChemオンラインストアへようこそ!

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

Lipophilicity Drug-likeness Benzofuran SAR

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid (CAS 1515450-10-8) is a fluorinated benzofuran–propanoic acid hybrid with molecular formula C₁₁H₉FO₃ and molecular weight 208.18 g/mol. The compound belongs to the substituted heteroaryl benzofuran acid class, which has been patented as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system implicated in thrombosis, atherosclerosis, and fibrotic disorders.

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
Cat. No. B13078466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid
Molecular FormulaC11H9FO3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(O1)C=CC(=C2)F)C(=O)O
InChIInChI=1S/C11H9FO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14)
InChIKeyRQHAJMZQRQOFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid (CAS 1515450-10-8): Structural Profile and Procurement Rationale


2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid (CAS 1515450-10-8) is a fluorinated benzofuran–propanoic acid hybrid with molecular formula C₁₁H₉FO₃ and molecular weight 208.18 g/mol . The compound belongs to the substituted heteroaryl benzofuran acid class, which has been patented as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system implicated in thrombosis, atherosclerosis, and fibrotic disorders [1]. Structurally, it features a 5-fluoro substituent on the benzofuran ring and a propanoic acid side chain attached at the 2-position—a combination that distinguishes it from both non-fluorinated analogs and positional isomers .

Why 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Benzofuran Analogs


Generic substitution among benzofuran–propanoic acid congeners is not scientifically valid because three structural variables independently govern physicochemical and pharmacological behavior: (i) the presence and position of the fluorine atom on the benzofuran ring, which modulates lipophilicity (ΔLogP ≈ 0.14–0.36 versus non-fluorinated analogs), electronic distribution, and metabolic stability ; (ii) the attachment point of the propanoic acid chain (2-position versus 3-position), which alters the spatial orientation of the carboxylic acid pharmacophore and its capacity to engage target binding pockets ; and (iii) the chain length of the alkanoic acid moiety (acetic versus propanoic), which affects pKa, conformational flexibility, and hydrogen-bonding geometry . The quantitative evidence below demonstrates that even a single substitution—fluorine at C5, chain relocation from the 3- to the 2-position, or homologation from acetic to propanoic acid—produces measurable differences in lipophilicity, polar surface area, and biological readouts relevant to procurement decisions.

2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Advantage: Measured LogP of the 5-Fluoro Target Compound vs. Non-Fluorinated 2-(1-Benzofuran-2-yl)propanoic Acid

The 5-fluoro substitution on the benzofuran ring of the target compound elevates its computed partition coefficient (LogP) to 2.76, compared with 2.62 for the direct non-fluorinated analog 2-(1-benzofuran-2-yl)propanoic acid (CAS 1249571-02-5) . This ΔLogP of +0.14 represents a measurable increase in lipophilicity attributable solely to the fluorine substituent. A second non-fluorinated comparator, (2S)-2-(1-benzofuran-2-yl)propanoic acid, reports XLogP3-AA = 2.4, yielding a ΔLogP of +0.36 versus the target [1]. Fluorine-mediated lipophilicity modulation is a well-established strategy for tuning membrane permeability and non-specific binding in benzofuran-based probe and lead molecules [2].

Lipophilicity Drug-likeness Benzofuran SAR

Topological Polar Surface Area (TPSA) Differentiation: 5-Fluoro Target vs. Non-Fluorinated and Acetic Acid Homologs

The target compound exhibits a TPSA of 50.44 Ų, as reported in vendor physicochemical profiles . The non-fluorinated analog 2-(1-benzofuran-2-yl)propanoic acid (CAS 1249571-02-5) shares the same carboxylic acid and benzofuran core, and thus a comparable TPSA (predicted ~50.4 Ų); however, the fluorine atom contributes an additional electronegative surface that influences the three-dimensional polar surface distribution without altering the gross TPSA value . More significantly, the acetic acid homolog 2-(5-fluoro-1-benzofuran-2-yl)acetic acid (CAS 1267940-76-0, C₁₀H₇FO₃, MW 194.04) is predicted to have a lower TPSA due to the shorter side chain, reducing hydrogen-bond acceptor reach and altering the spatial disposition of the carboxylate pharmacophore . The propanoic acid chain provides an additional rotatable bond (2 vs. 1 for the acetic analog), enabling greater conformational sampling in target binding pockets .

Polar surface area Oral bioavailability Drug-likeness

Positional Isomer Discrimination: 2-Propanoic Acid vs. 3-Propanoic Acid Attachment on the 5-Fluorobenzofuran Scaffold

The target compound bears the propanoic acid chain at the benzofuran 2-position, distinguishing it from the regioisomer 3-(5-fluoro-1-benzofuran-2-yl)propanoic acid (CAS 1083368-65-3), in which the propanoic acid is attached at the 3-position of the benzofuran ring . Although both isomers share the identical molecular formula (C₁₁H₉FO₃) and molecular weight (208.18 g/mol), the shift from the 2- to the 3-position profoundly alters the spatial relationship between the carboxylic acid pharmacophore and the 5-fluoro substituent. In the benzofuran-propanoic acid GPR120 agonist series, the 2-attachment geometry was explicitly optimized for target engagement, with the 2-substituted benzofuran propanoic acid scaffold producing compound 37, which demonstrated acute mechanism-based pharmacodynamic effects in wild-type mouse oral glucose tolerance tests (oGTT) that were absent in FFA4-deficient mice [1]. While compound 37 is structurally more elaborate, the 2-substitution pattern is a necessary (though not sufficient) feature of the active pharmacophore in this series.

Regioisomerism Target selectivity Binding geometry

Fluorine-Enhanced Anti-Inflammatory Potency: Class-Level SAR from a Fluorinated Benzofuran–Dihydrobenzofuran Panel

A systematic SAR study of nine fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that the presence of fluorine on the benzofuran scaffold, in combination with a carboxylic acid group, is a key structural determinant of anti-inflammatory potency [1]. In this panel, monofluorinated benzofuran compounds bearing a carboxylic acid group (compounds 5 and 6) were potent inhibitors of LPS-stimulated PGE₂ secretion in macrophages. Compound 6 (monofluorinated benzofuran with COOH) inhibited COX-1 activity with an IC₅₀ of 5 µM and COX-2 activity with an IC₅₀ of 28.1 µM [1]. The SAR analysis concluded that "the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups" [1]. While the target compound was not directly tested in this study, it shares the defining structural features—a monofluorinated benzofuran core with a carboxylic acid functionality—that were associated with the most potent anti-inflammatory activity in the panel.

Anti-inflammatory COX inhibition Structure-activity relationship

PAI-1 Inhibitor Patent Family Context: Substituted Heteroaryl Benzofuran Acid Scaffold Precedence

The compound 2-(5-fluoro-1-benzofuran-2-yl)propanoic acid falls within the Markush structure of the Wyeth-disclosed substituted heteroaryl benzofuran acid series claimed as PAI-1 inhibitors in US Patent US20050119296A1 (also published as WO2005030760A1 and EP1668001A1) [1][2]. The generic formula (I) encompasses benzofuran-2-yl systems bearing a carboxylic acid (or acid mimic) at a variable linker position, with R substituents explicitly including halo (e.g., fluoro) at positions corresponding to the 5-position of the benzofuran ring [1]. PAI-1 is the primary endogenous inhibitor of tissue-type and urokinase-type plasminogen activators; elevated PAI-1 levels are causally associated with thrombotic diseases, atherosclerosis, pulmonary fibrosis, and metabolic syndrome [1]. Although the patent does not disclose isolated IC₅₀ data for this specific compound, it establishes that the 5-fluoro-benzofuran-2-yl propanoic acid scaffold is a privileged chemotype within a therapeutically validated target class.

PAI-1 inhibition Fibrinolysis Thrombosis

Fluorine Substitution and Metabolic Stability: A General Physicochemical Principle Applicable to the 5-Fluorobenzofuran Scaffold

Incorporation of fluorine into heterocyclic scaffolds is a well-precedented strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position [1]. The benzofuran C5 position is a known site of aromatic hydroxylation; fluorine substitution at this position introduces a strong C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H), which sterically and electronically protects against CYP-mediated oxidation [1]. In the broader context of aryl propionic acid drug discovery, α-fluorination of the propanoic acid moiety was shown to reduce plasma protein binding and improve potency and efficacy in GPR40 superagonists [2]. While the 5-fluoro substitution in the target compound is on the aromatic ring rather than the α-carbon, the analogous principle of fluorine-mediated metabolic shielding applies: the 5-fluoro group is expected to confer greater resistance to ring oxidation compared with the non-fluorinated analog 2-(1-benzofuran-2-yl)propanoic acid .

Metabolic stability Fluorine effect Oxidative metabolism

Optimal Research and Industrial Procurement Scenarios for 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid


PAI-1 Inhibitor Lead Identification and SAR Expansion in Thrombotic or Fibrotic Disease Models

Based on the Wyeth patent family (US20050119296A1, WO2005030760A1) that explicitly encompasses 5-fluoro-substituted benzofuran-2-yl alkanoic acids within the claimed PAI-1 inhibitor chemotype [1], this compound is positioned as a logical starting scaffold for PAI-1 inhibitor medicinal chemistry programs. Its 2-propanoic acid attachment point and 5-fluoro substitution align with preferred patent embodiments. Procurement of this specific compound, rather than the non-fluorinated or 3-substituted regioisomer, preserves fidelity to the patented pharmacophore and reduces the risk of inactive leads in target-based screening cascades.

Inflammation–Cancer Crosstalk Research Leveraging Fluorine-Enhanced Benzofuran Anti-Inflammatory Activity

The class-level SAR established by Farhat et al. (2023) demonstrates that monofluorinated benzofuran derivatives bearing a carboxylic acid group are the most potent inhibitors of COX-1, COX-2, and downstream inflammatory mediators (PGE₂, IL-6, CCL2, NO) in macrophage models [2]. Compound 6 (monofluorinated benzofuran–COOH) achieved COX-1 IC₅₀ = 5 µM and COX-2 IC₅₀ = 28.1 µM. The target compound incorporates these activity-enhancing features and is a suitable candidate for probe development in inflammation-associated colorectal cancer (HCT116) models, where fluorinated benzofurans induced ~70% proliferation inhibition and ~80% DNA fragmentation [2].

GPR40/FFA1 Agonist Pharmacophore Elaboration Using the 2-Substituted Benzofuran Propanoic Acid Core

The benzofuran propanoic acid GPR120 agonist medicinal chemistry campaign (Lombardo et al., 2016) established the 2-substituted benzofuran propanoic acid scaffold as a productive core for mechanism-based pharmacodynamic effects in glucose tolerance models [3]. Although the published GPR120 agonist compound 37 carries additional substituents beyond the 5-fluoro group, the 2-propanoic acid benzofuran architecture is a critical scaffold feature. For groups pursuing GPR40/FFA1 or GPR120/FFA4 agonist programs, the 2-(5-fluoro-1-benzofuran-2-yl)propanoic acid scaffold offers a fluorine-pre-functionalized starting point for library synthesis, with the α-propanoic acid motif enabling further α-fluorination strategies shown to produce GPR40 superagonism [4].

Physicochemical Property-Driven Probe Design Requiring Defined Lipophilicity and TPSA Parameters

With a measured LogP of 2.76 and TPSA of 50.44 Ų, this compound occupies a favorable drug-like physicochemical space suitable for oral bioavailability optimization . The ΔLogP of +0.14–0.36 relative to the non-fluorinated analog provides a quantifiable lipophilicity increment that can be exploited to fine-tune membrane permeability without exceeding LogP 3.0 . The 2 rotatable bonds and 2 H-bond acceptors position the compound within Veber rule thresholds (rotatable bonds ≤10, TPSA ≤140 Ų). This defined profile makes it a superior choice over the 3-positional isomer (which may exhibit different conformational preferences) and the acetic acid homolog (which offers fewer degrees of conformational freedom) for programs requiring precise control of permeability–solubility balance.

Quote Request

Request a Quote for 2-(5-Fluoro-1-benzofuran-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.